molecular formula C7H5BrIN3 B2845448 1-(Azidomethyl)-4-bromo-2-iodobenzene CAS No. 2305255-10-9

1-(Azidomethyl)-4-bromo-2-iodobenzene

Cat. No. B2845448
CAS RN: 2305255-10-9
M. Wt: 337.946
InChI Key: HHBWTLFKKSAISI-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-bromo-2-iodobenzene is a chemical compound that is used in scientific research for various purposes. It is a halogenated aryl azide that is known for its ability to undergo photochemical reactions. The compound is of interest to researchers due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Synthesis of New Triazole Derivatives

The compound 1-(Azidomethyl)-4-bromo-2-iodobenzene has been utilized in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing potential inhibitory activity against the acidic corrosion of steels. This research demonstrates the compound's versatility in generating novel molecules with significant applications in material science and corrosion inhibition. The synthesized triazoles were obtained through click chemistry, underlining the compound's role in facilitating efficient and selective chemical transformations (Negrón-Silva et al., 2013).

Catalytic Processes for Organic Synthesis

This compound serves as a precursor in CuI-catalyzed domino processes to synthesize 2,3-disubstituted benzofurans. This showcases its application in facilitating complex organic transformations, contributing to the development of compounds with potential applications in pharmaceuticals and materials science. The process exemplifies the compound's utility in catalytic reactions, enabling efficient synthesis routes for valuable organic molecules (Lu et al., 2007).

Palladium-Catalyzed Arylation

The compound is indirectly involved in the development of palladium-catalyzed methods for the arylation of indoles, providing insights into the mechanistic rationale for regioselectivity observed in such reactions. While the compound itself might not be directly used in these reactions, the knowledge and methodologies developed from studying related compounds facilitate advancements in selective organic synthesis, contributing to the pharmaceutical and chemical manufacturing industries (Lane et al., 2005).

Advanced Materials and Covalent Organic Frameworks

In the realm of material science, derivatives of this compound have been explored for the synthesis of covalent organic frameworks (COFs), demonstrating potential in gas storage applications. This highlights the compound's role in contributing to the development of new materials with specific applications in energy storage, showcasing its importance in addressing energy efficiency and sustainability challenges (Li et al., 2014).

properties

IUPAC Name

1-(azidomethyl)-4-bromo-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBWTLFKKSAISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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